molecular formula C15H14O3 B6378088 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol CAS No. 1261976-41-3

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6378088
CAS No.: 1261976-41-3
M. Wt: 242.27 g/mol
InChI Key: QGOYXUYHKAZCPT-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a biphenyl structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy and methyl groups can influence the compound’s reactivity and stability by affecting its electronic and steric properties.

Comparison with Similar Compounds

2-Formyl-5-(4-methoxy-3-methylphenyl)phenol can be compared with other similar compounds, such as:

    2-Formyl-5-(4-methoxyphenyl)phenol: Lacks the methyl group, which can affect its reactivity and properties.

    2-Formyl-5-(4-methylphenyl)phenol: Lacks the methoxy group, which can influence its solubility and reactivity.

    2-Formyl-5-phenylphenol: Lacks both the methoxy and methyl groups, resulting in different chemical properties and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

2-hydroxy-4-(4-methoxy-3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOYXUYHKAZCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685162
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-41-3
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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